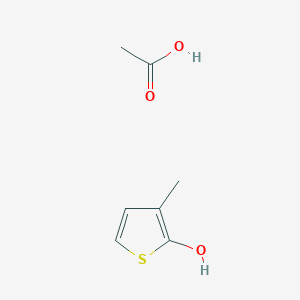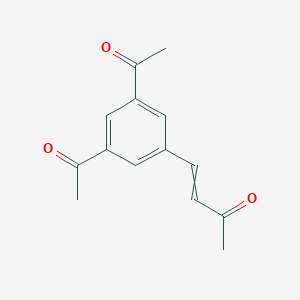![molecular formula C16H12N4O2 B14357555 1-{3-Amino-2-[(E)-phenyldiazenyl]phenyl}-1H-pyrrole-2,5-dione CAS No. 91274-92-9](/img/structure/B14357555.png)
1-{3-Amino-2-[(E)-phenyldiazenyl]phenyl}-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-Amino-2-[(E)-phenyldiazenyl]phenyl}-1H-pyrrole-2,5-dione is a complex organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring, which is a five-membered heterocyclic structure containing nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-Amino-2-[(E)-phenyldiazenyl]phenyl}-1H-pyrrole-2,5-dione typically involves multiple steps, starting with the preparation of the pyrrole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The resulting indole derivative can then be further modified to introduce the azo and amino groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-{3-Amino-2-[(E)-phenyldiazenyl]phenyl}-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, quinones, and amines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-{3-Amino-2-[(E)-phenyldiazenyl]phenyl}-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-{3-Amino-2-[(E)-phenyldiazenyl]phenyl}-1H-pyrrole-2,5-dione involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, such as glycogen synthase kinase-3β, which plays a role in various diseases including Alzheimer’s disease and diabetes . The azo group can also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-Phenylmaleimide: Another pyrrole derivative with similar structural features but different functional groups.
3-Methyl-1H-pyrrole-2,5-dione: A simpler pyrrole derivative with methyl substitution.
3,4-Dimethyl-1H-pyrrole-2,5-dione: A derivative with additional methyl groups on the pyrrole ring.
Uniqueness
1-{3-Amino-2-[(E)-phenyldiazenyl]phenyl}-1H-pyrrole-2,5-dione is unique due to the presence of both an azo group and an amino group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
91274-92-9 |
|---|---|
Fórmula molecular |
C16H12N4O2 |
Peso molecular |
292.29 g/mol |
Nombre IUPAC |
1-(3-amino-2-phenyldiazenylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C16H12N4O2/c17-12-7-4-8-13(20-14(21)9-10-15(20)22)16(12)19-18-11-5-2-1-3-6-11/h1-10H,17H2 |
Clave InChI |
QGGXCMRELPSQMW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=C(C=CC=C2N3C(=O)C=CC3=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-Binaphthalene, 2,2'-bis[(1-bromo-2-naphthalenyl)methoxy]-](/img/structure/B14357479.png)
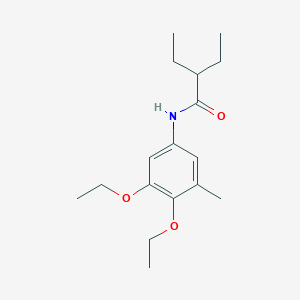

![5-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)-3-methylpent-3-en-2-ol](/img/structure/B14357506.png)
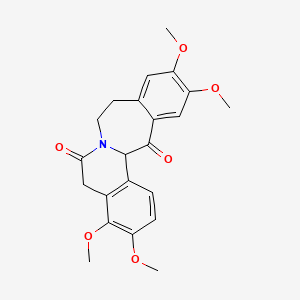
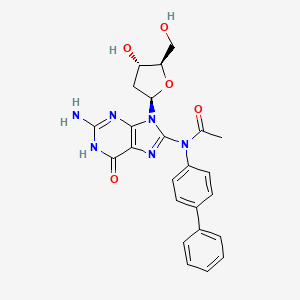
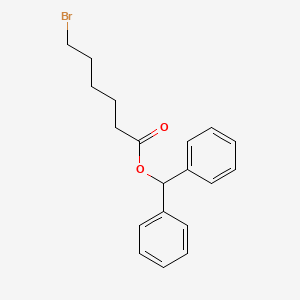
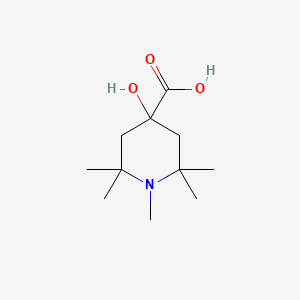
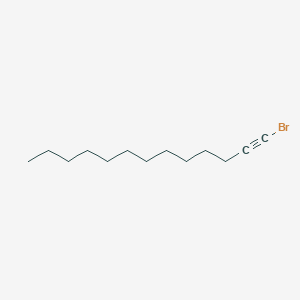
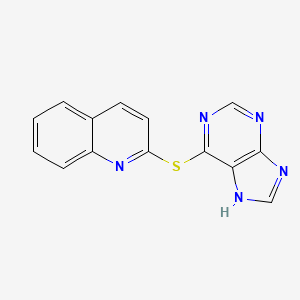
![(4-Nitrophenyl){2-[(2,4,6-trinitrophenyl)methyl]quinolin-1(2H)-yl}methanone](/img/structure/B14357541.png)
